molecular formula C10H13ClF3NO B8181986 (R)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride

(R)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride

Cat. No.: B8181986
M. Wt: 255.66 g/mol
InChI Key: BPRKEKVPCKZBRQ-SBSPUUFOSA-N
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Description

(R)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride (CAS: 2411590-98-0) is a chiral organic compound with the molecular formula C₁₀H₁₃ClF₃NO and a molecular weight of 255.66 g/mol . Structurally, it features a phenol ring substituted with a trifluoromethyl group at the 5-position and an (R)-configured 1-aminopropyl chain at the 3-position. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical applications. It is stored under inert conditions at room temperature, indicating moderate stability .

Properties

IUPAC Name

3-[(1R)-1-aminopropyl]-5-(trifluoromethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c1-2-9(14)6-3-7(10(11,12)13)5-8(15)4-6;/h3-5,9,15H,2,14H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRKEKVPCKZBRQ-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)O)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC(=C1)O)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ®-4-(1-aminopropyl)-2-(trifluoromethyl)benzonitrile as a precursor . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired products are formed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

®-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with key analogues identified in the literature:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications Source
(R)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride C₁₀H₁₃ClF₃NO 255.66 5-(Trifluoromethyl)phenol, (R)-1-aminopropyl Potential CNS or receptor-targeted applications (inferred from structural motifs)
(R)-3-(1-Aminoethyl)-5-fluorophenol hydrochloride (CAS: 2411590-94-6) C₈H₁₁ClFNO 191.63 5-Fluorophenol, (R)-1-aminoethyl Limited activity data; used in organic synthesis
Cinacalcet hydrochloride (NPSP-795) C₂₂H₂₂F₃N·HCl 393.87 α-Methyl, naphthalene, 3-(trifluoromethyl)phenyl Calcium-sensing receptor modulator; treats hyperparathyroidism
N′-{[5-(4-CF₃-phenyl)furan-2-yl]methylene}-...carboxhydrazide (6b) Not provided N/A Trifluoromethylphenyl, furan, carboxhydrazide Low photosynthetic electron transport (PET) inhibition in spinach chloroplasts
(R)-Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride C₁₀H₁₃FNO₂·HCl 233.67 3-Fluorophenyl, methyl ester Ester prodrug candidate; potential metabolic stability enhancement

Key Comparative Insights

Trifluoromethyl vs. Fluorine Substitution

The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the mono-fluorinated analogue (CAS: 2411590-94-6) . This difference likely improves membrane permeability and target binding in hydrophobic pockets, as seen in Cinacalcet’s trifluoromethylphenyl moiety . However, excessive lipophilicity may reduce aqueous solubility, necessitating salt forms (e.g., hydrochloride).

Chain Length and Chirality

The aminopropyl chain in the target compound provides a longer spacer than the aminoethyl chain in (R)-3-(1-aminoethyl)-5-fluorophenol hydrochloride. This extended chain may facilitate interactions with deeper binding sites in biological targets, akin to Cinacalcet’s α-methyl-N-propylamine chain . The (R)-configuration is critical for enantioselective activity, as seen in chiral pharmaceuticals like levocetirizine.

Pharmacological Profiles
  • Cinacalcet Analogy : Both the target compound and Cinacalcet feature trifluoromethylphenyl groups, but Cinacalcet’s naphthalene core enables distinct calcium receptor modulation . The absence of a naphthalene moiety in the target suggests a different therapeutic niche, possibly in neurotransmitter systems (e.g., serotonin or dopamine receptors).
  • This underscores the importance of auxiliary functional groups (e.g., the aminopropyl chain in the target) .

Biological Activity

(R)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride is a compound of significant interest in various scientific fields due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Chemical Formula : C10_{10}H13_{13}ClF3_3NO
  • Molecular Weight : 255.66 g/mol
  • CAS Number : 2411590-98-0
  • MDL Number : MFCD32067825

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets, particularly receptors and enzymes involved in various biochemical pathways. The aminopropyl group can engage with biological receptors, while the trifluoromethyl group contributes to the compound's stability and bioavailability.

1. Neurotropic Effects

Research has indicated that compounds structurally similar to this compound may exhibit neurotropic effects. For instance, studies have demonstrated that certain derivatives can enhance neurite outgrowth in neuronal cultures, suggesting potential applications in neurodegenerative diseases .

2. Antibacterial Activity

Fluorinated compounds, including this compound, have shown promising antibacterial properties. In vitro studies reveal significant activity against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibacterial agents .

3. Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. For example, it has demonstrated inhibition of cyclooxygenase-1 (COX-1), which is relevant in inflammatory processes . The half-maximal inhibitory concentration (IC50_{50}) values for related compounds suggest that modifications to the phenolic structure can enhance potency against target enzymes.

Comparative Analysis

Compound NameChemical StructureBiological Activity
This compoundStructureNeurotropic, antibacterial
(S)-4-(1-Aminopropyl)phenol hydrochlorideStructureModerate antibacterial
(S)-3-(1-Aminopropyl)-4-methylphenol hydrochlorideStructureLower neurotropic activity

The trifluoromethyl group in this compound distinguishes it from other aminophenols, enhancing its biological properties and making it a valuable candidate for further research.

Case Study 1: Neurotropic Activity

A study investigated the neurotropic effects of related compounds in animal models. Mice treated with high doses exhibited no significant neurological deficits, indicating a favorable safety profile. Behavioral tests showed enhanced motor function and coordination, suggesting potential therapeutic benefits for neurodegenerative conditions .

Case Study 2: Antibacterial Efficacy

In vitro assays demonstrated that this compound had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against E. coli and S. aureus. This finding supports its potential use as a novel antibacterial agent in clinical settings .

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